molecular formula C19H21FN2O3S B2656650 N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide CAS No. 879357-58-1

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide

Cat. No.: B2656650
CAS No.: 879357-58-1
M. Wt: 376.45
InChI Key: LWQVFXZTMGUFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a methylphenyl group, and a sulfonylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically begins with the preparation of the fluorophenyl and methylphenyl intermediates, followed by their coupling through sulfonylation and amidation reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles like hydroxide or amine groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding carboxylic acids and amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide can be compared with similar compounds that share structural features or functional groups. Some similar compounds include:

    N-[(2-chlorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-ethylphenyl)ethenyl]sulfonylamino]propanamide: The presence of an ethyl group instead of a methyl group can influence the compound’s properties and interactions.

    N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanamide:

These comparisons highlight the uniqueness of this compound and its distinct properties that make it valuable for various scientific research applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-15-6-8-16(9-7-15)11-13-26(24,25)22-12-10-19(23)21-14-17-4-2-3-5-18(17)20/h2-9,11,13,22H,10,12,14H2,1H3,(H,21,23)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQVFXZTMGUFBP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.